1-(furan-2-ylmethyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine
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Overview
Description
1-(2-FURYLMETHYL)-4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FURYLMETHYL)-4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE typically involves multiple steps, including the preparation of intermediate compounds. A common synthetic route might involve:
Preparation of 2-furylmethyl chloride: This can be achieved by reacting furfuryl alcohol with thionyl chloride.
Formation of 1-methyl-1H-pyrazol-4-yl sulfonyl chloride: This can be synthesized by sulfonation of 1-methyl-1H-pyrazole followed by chlorination.
Coupling reaction: The final step involves the reaction of 2-furylmethyl chloride with 1-methyl-1H-pyrazol-4-yl sulfonyl chloride in the presence of piperazine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-FURYLMETHYL)-4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group might yield furanones, while reduction of the sulfonyl group might produce sulfides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-FURYLMETHYL)-4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-FURYLMETHYL)-4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERIDINE: Similar structure but with a piperidine ring instead of piperazine.
1-(2-FURYLMETHYL)-4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]MORPHOLINE: Similar structure but with a morpholine ring.
Uniqueness
1-(2-FURYLMETHYL)-4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C13H18N4O3S |
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Molecular Weight |
310.37 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazine |
InChI |
InChI=1S/C13H18N4O3S/c1-15-11-13(9-14-15)21(18,19)17-6-4-16(5-7-17)10-12-3-2-8-20-12/h2-3,8-9,11H,4-7,10H2,1H3 |
InChI Key |
NIXAITLWQDFHRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=CC=CO3 |
Origin of Product |
United States |
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